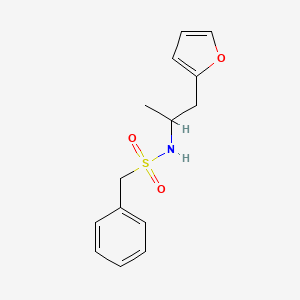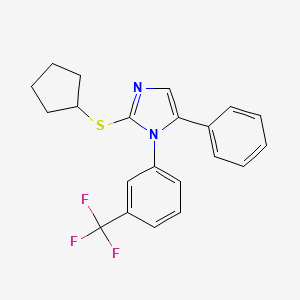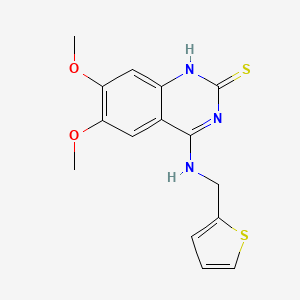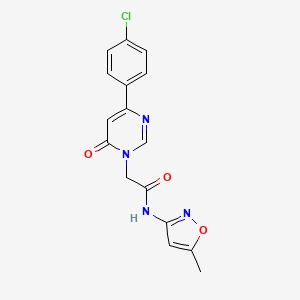![molecular formula C25H29FN4O6S2 B2671207 (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865163-08-2](/img/structure/B2671207.png)
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H29FN4O6S2 and its molecular weight is 564.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into molecular conformations. This study by Faizi, Ahmad, and Golenya (2016) highlights the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring, which are crucial for understanding the molecular interactions and stability of similar compounds (Faizi, Ahmad, & Golenya, 2016).
2. Biological Activities
Several studies have investigated the biological activities of compounds similar to (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate:
- Başoğlu et al. (2013) synthesized and screened ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, showing potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
- Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, finding that some displayed better antibacterial activities (Qi, 2014).
- Sanjeevarayappa et al. (2015) conducted a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, finding it to have moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
3. Antioxidant Properties
Malík et al. (2017) explored the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a similar piperazin-1´-yl moiety. They found that one compound with a 4´-fluoro group exhibited significant antioxidant activity (Malík, Stanzel, Csöllei, & Čurillová, 2017).
4. Radiolabeled Antagonists for PET Studies
Lang et al. (1999) synthesized fluorine-18-labeled derivatives of WAY 100635 for positron emission tomography (PET) studies. These derivatives, including compounds with piperazine moieties, were evaluated for their biological properties (Lang et al., 1999).
properties
IUPAC Name |
ethyl 4-[4-[[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O6S2/c1-3-35-16-15-30-21-10-7-19(26)17-22(21)37-24(30)27-23(31)18-5-8-20(9-6-18)38(33,34)29-13-11-28(12-14-29)25(32)36-4-2/h5-10,17H,3-4,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHTKLFXPFYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)




![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)
![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)


![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)